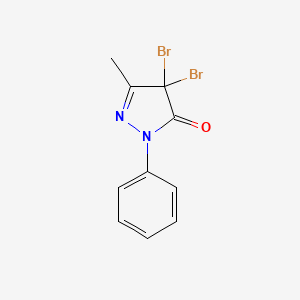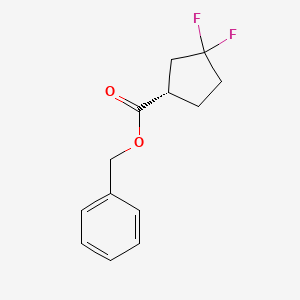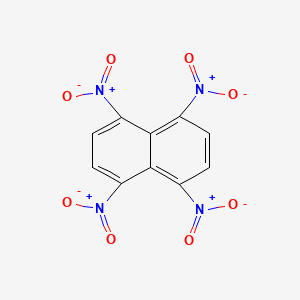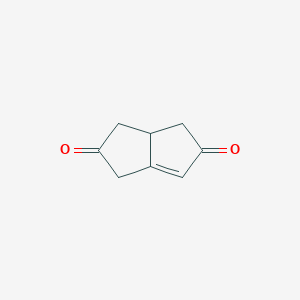
3a,4-Dihydropentalene-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,4-Dihydropentalene-2,5(1H,3H)-dione is an organic compound with a unique bicyclic structure. It is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydropentalene-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using diketone precursors and applying heat or catalysts to induce ring closure.
Reduction Reactions: Employing reducing agents to convert intermediate compounds into the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:
Batch Processing: Using large-scale reactors to perform the cyclization and reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
化学反応の分析
Types of Reactions
3a,4-Dihydropentalene-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Further reduction to form more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating cyclization or substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield diketone or quinone derivatives.
Reduction: Could produce more saturated bicyclic compounds.
Substitution: Results in functionalized derivatives with various substituents.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which 3a,4-Dihydropentalene-2,5(1H,3H)-dione exerts its effects depends on its interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Participating in Chemical Reactions: Acting as a reactant or catalyst in various biochemical processes.
類似化合物との比較
Similar Compounds
Pentalene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentadiene Derivatives: Compounds with related ring systems and reactivity.
Uniqueness
3a,4-Dihydropentalene-2,5(1H,3H)-dione is unique due to its specific bicyclic structure and the potential for diverse chemical reactivity. Its distinct properties make it valuable for various applications in research and industry.
特性
CAS番号 |
89448-10-2 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC名 |
1,3,3a,4-tetrahydropentalene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-1-5-2-8(10)4-6(5)3-7/h1,6H,2-4H2 |
InChIキー |
GTHNFIRTTOYLNX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(=O)C=C2CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


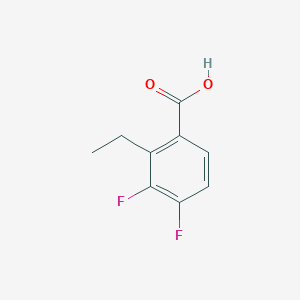
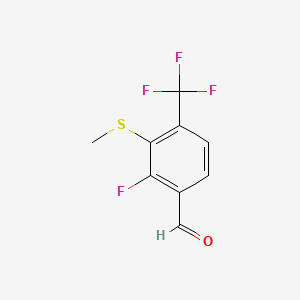
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

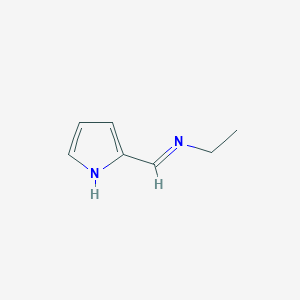

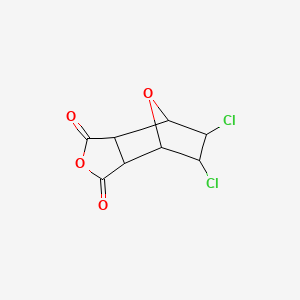
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)

